molecular formula C11H10ClNO2 B1351989 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 61122-82-5

6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1351989
CAS No.: 61122-82-5
M. Wt: 223.65 g/mol
InChI Key: SUKDPTKEKHZBDT-UHFFFAOYSA-N
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Description

6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a chloroacetyl group attached to the quinoline ring system. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced by reacting the quinoline derivative with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Quinoline Derivatives: Using optimized conditions to maximize yield and purity.

    Chloroacetylation: Large-scale chloroacetylation using industrial reactors, ensuring efficient mixing and temperature control to maintain reaction consistency.

Chemical Reactions Analysis

Types of Reactions

6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The presence of reactive sites allows for cyclization reactions, forming complex ring structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various amides, thioethers, and other derivatives depending on the nucleophile used.

    Oxidation Products: Quinoline N-oxides or other oxidized derivatives.

    Reduction Products: Reduced quinoline derivatives with altered functional groups.

Scientific Research Applications

6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor for synthesizing potential therapeutic agents, including antimicrobial and anticancer compounds.

    Biological Studies: Investigated for its biological activity, including enzyme inhibition and receptor binding studies.

    Industrial Applications: Utilized in the development of novel materials and as intermediates in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one involves:

    Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors, depending on its structural modifications.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-(bromoacetyl)-3,4-dihydroquinolin-2(1H)-one: Similar structure but with a bromoacetyl group instead of chloroacetyl.

    6-(acetyl)-3,4-dihydroquinolin-2(1H)-one: Lacks the halogen atom, leading to different reactivity and biological activity.

Uniqueness

6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the chloroacetyl group, which imparts distinct chemical reactivity and biological properties

Properties

IUPAC Name

6-(2-chloroacetyl)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c12-6-10(14)8-1-3-9-7(5-8)2-4-11(15)13-9/h1,3,5H,2,4,6H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKDPTKEKHZBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406936
Record name 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61122-82-5
Record name 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2-chloroacetyl)-1,2,3,4-tetrahydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Chloroacetyl chloride (64 g) is added to a stirred solution of 3,4-dihydrocarbostyril (40 g) and aluminum chloride (76 g) in methylene chloride (500 ml). The reaction mixture is refluxed for 3 hours, cooled to RT and poured into ice water affording a white solid which is filtered, washed with water, dried, and recrystallized from ethanol, yielding the desired product.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of aluminum chloride (80 g) and chloroacetyl chloride (72 g) in carbon disulfide (200 ml) was added portionwise in 20 minutes a suspension of 3,4-dihydrocarbostyril (14.7 g) in carbon disulfide (100 ml) while refluxing with stirring. After completion of addition, the mixture was refluxed with stirring for 2 hours. After cooling, the reaction mixture was poured into ice water, and crystals which precipitated were collected by filtration, washed with water and recrystallized from ethanol to give 20 g of 6-chloroacetyl-3,4-dihydrocarbostyril.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a 10 L, 4-neck flask, fitted with a mechanical stirrer and under N2, AlCl3 (408 g, 3.06 mol) and dry CH2Cl2 (2.7 L, 18 vol) was added. Chloroacetylchloride (89 mL, 1.22 mol) was then added from an addition funnel gradually over 15 minutes at room temperature. The resulting mostly clear solution was maintained at that temp for 30 minutes and turned into a muddy mixture. A solution of 3,4-dihydroquinolin-2(1H)-one (150 g, 1.02 mol) and CH2Cl2 (0.3 L, 2 vol) was added, over 1.5 hours, at such a rate as to keep the internal temperature below 30° C. The resulting brown mixture was stirred at that temp for 2 hours, then heated at 40° C. for an additional 2 hours, and then left to stir overnight at room temperature. The reaction mixture was cooled in an ice bath and connected to an HCl gas trap. Ice-cold H2O (total 3 L) was then added, over 1.5 hours, at such a rate as to keep the internal temperature below 30° C. The resulting mixture was stirred at room temperature for 1 hour and then heated at 40-50° C. to remove the CH2Cl2. To this mixture, THF (1 L) was added and the mixture was stirred at room temperature overnight. The solids were collected by filtration. The yellow cake was washed with H2O (500 mL), THF (200 mL) and hexane (1 L×2) and it was dried in a vacuum oven (@50° C., 1 day) to afford 6-(2-chloroacetyl)-3,4-dihydroquinolin-2(1H)-one (221 g, 97%). 1H NMR (270 MHz, d-DMSO) δ 10.48 (s, 1 H), 7.86-7.77 (m, 2 H), 6.96 (d, J=8.2 Hz, 1 H), 5.08 (s, 2 H), 2.96 (t, J=7.6 Hz, 2 H), 2.51 (t, J=7.6 Hz, 2 H)
Name
Quantity
408 g
Type
reactant
Reaction Step One
Quantity
2.7 L
Type
solvent
Reaction Step One
Quantity
89 mL
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
0.3 L
Type
solvent
Reaction Step Three
[Compound]
Name
Ice
Quantity
3 L
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

In to a mixture of 200 g of 3,4-dihydrocarbostyril, 160 ml of chloroacetylchloride and 300 ml of carbon disulfide, which was ice-cooled and stirred, 460 g of anhydrous pulverized aluminium chloride was added slowly at a temperature of the reaction vessel being kept within the range of from 5° to 15° C. After the addition of aluminium chloride was completed, the reaction mixture was refluxed for 40 minutes under stirring. The carbon disulfide was removed by decantation, then the residue obtained was poured into a large amount of ice-water and the crystals thus formed was collected by filtration, and washed with water well. The crystals was washed with methanol, dried then 280 g of 6-(2-chloroacetyl)-3,4-dihydrocarbostyril was obtained. Recrystallized from ethanol to obtain a colorless needle-like crystals. Melting point: 230°-231° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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